4-Methyl-3-(2-methylpropyl)hex-2-enoic acid
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Overview
Description
4-Methyl-3-(2-methylpropyl)hex-2-enoic acid is an organic compound with the molecular formula C11H20O2 It is a carboxylic acid with a unique structure that includes a double bond and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-methylpropyl)hex-2-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4-methyl-3-hexenoic acid, with an appropriate alkyl halide under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include catalytic hydrogenation of precursor compounds or the use of continuous flow reactors to optimize reaction conditions and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(2-methylpropyl)hex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, strong bases (e.g., NaH, KOtBu)
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methyl-3-(2-methylpropyl)hex-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2-methylpropyl)hex-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, while the double bond and alkyl chain contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-hexenoic acid
- 2-Methyl-3-hexenoic acid
- 3-Methyl-2-hexenoic acid
Comparison
4-Methyl-3-(2-methylpropyl)hex-2-enoic acid is unique due to its branched alkyl chain and specific positioning of the double bond. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the 2-methylpropyl group can influence the compound’s steric hindrance and electronic distribution, affecting its reactivity and interactions with other molecules.
Properties
CAS No. |
922177-82-0 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
4-methyl-3-(2-methylpropyl)hex-2-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-5-9(4)10(6-8(2)3)7-11(12)13/h7-9H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
XKGIANLHFYQOEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=CC(=O)O)CC(C)C |
Origin of Product |
United States |
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